molecular formula C20H31NO2 B14388416 3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide CAS No. 89430-83-1

3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide

Cat. No.: B14388416
CAS No.: 89430-83-1
M. Wt: 317.5 g/mol
InChI Key: LTCZCTDRCOIJHZ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a cyclohexylmethoxy group and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be introduced via an etherification reaction, where cyclohexylmethanol is reacted with the benzamide in the presence of a suitable catalyst.

    Attachment of Isopropyl Groups: The isopropyl groups are introduced through an alkylation reaction, where isopropyl halides are reacted with the benzamide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide
  • N,N-di(propan-2-yl)-3-methoxybenzamide

Uniqueness

3-(Cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties

Properties

CAS No.

89430-83-1

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

3-(cyclohexylmethoxy)-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C20H31NO2/c1-15(2)21(16(3)4)20(22)18-11-8-12-19(13-18)23-14-17-9-6-5-7-10-17/h8,11-13,15-17H,5-7,9-10,14H2,1-4H3

InChI Key

LTCZCTDRCOIJHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)OCC2CCCCC2

Origin of Product

United States

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